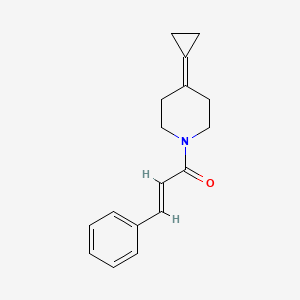
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one, a member of the chalcone family, has garnered interest due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on available data, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a chalcone framework, which includes a conjugated ketone-double bond system. Chalcones typically exhibit a range of reactivity due to the presence of the enone system, allowing for various chemical transformations. The molecular formula for this compound is C18H22N2O, with a molecular weight of 290.38 g/mol.
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial effects. Preliminary studies indicate that derivatives can inhibit the growth of bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results imply that (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-one could possess antimicrobial properties worthy of further exploration.
The biological activity of chalcones is often attributed to their ability to modulate multiple signaling pathways:
- Apoptosis Induction : Many chalcones trigger apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins.
- Antioxidant Activity : They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : Chalcones may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
Research has highlighted the potential applications of chalcone derivatives in treating various diseases:
- Antiepileptic Effects : A study on related compounds showed promising results in reducing seizure activity in animal models, suggesting that similar derivatives might be explored for epilepsy treatment.
- Neuroprotective Properties : Some chalcones have been reported to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
Properties
IUPAC Name |
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(9-6-14-4-2-1-3-5-14)18-12-10-16(11-13-18)15-7-8-15/h1-6,9H,7-8,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJMZXFLSROMSR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














